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molecular formula C4H4Cl2O B8679351 3,4-Dichlorobut-3-EN-2-one CAS No. 91157-97-0

3,4-Dichlorobut-3-EN-2-one

Cat. No. B8679351
M. Wt: 138.98 g/mol
InChI Key: OSHAOHOGGBLDCB-UHFFFAOYSA-N
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Patent
US04482723

Procedure details

To a solution of 2.30 g of sodium metal in 180 ml ethanol, cooled in an ice-bath is added dropwise a solution of 13.90 g (0.10 mole) 1,2-dichloro-1-buten-3-one in 20 ml ethanol. The mixture is stirred for 2 hours, acidified with glacial acetic acid (4 ml) and the precipitated salt removed by filtration, washing with ethanol. The filtrate is concentrated in vacuo, the residue slurried in ethyl ether and filtered to remove salt. The ether is evaporated in vacuo and the residual oil is distilled to yield 12.49 g (64%) of the title compound, B.P. 52° C. at 1.5 torr. 1H-NMR (CDCl3) ppm (delta): 1.17 (t, 3H), 1.22 (t, 3H), 2.30 (s, 3H), 3.63 (m, 4H), 4.18 (d, 1H), 4.68 (d, 1H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[Na].Cl[CH:3]=[C:4]([Cl:8])[C:5](=[O:7])[CH3:6].[C:9]([OH:12])(=O)[CH3:10].[CH2:13]([OH:15])[CH3:14]>>[Cl:8][CH:4]([C:5](=[O:7])[CH3:6])[CH:3]([O:12][CH2:9][CH3:10])[O:15][CH2:13][CH3:14] |^1:0|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
ClC=C(C(C)=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated salt removed by filtration
WASH
Type
WASH
Details
washing with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove salt
CUSTOM
Type
CUSTOM
Details
The ether is evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residual oil is distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC(C(OCC)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.49 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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